molecular formula C13H12N2O2 B13011419 Methyl 2-([2,2'-bipyridin]-6-yl)acetate

Methyl 2-([2,2'-bipyridin]-6-yl)acetate

Katalognummer: B13011419
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: YMLDSJNVLBSQRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-([2,2’-bipyridin]-6-yl)acetate is an organic compound that features a bipyridine moiety, which is a common ligand in coordination chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-([2,2’-bipyridin]-6-yl)acetate typically involves the esterification of 2-([2,2’-bipyridin]-6-yl)acetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be optimized using microwave-assisted esterification, which enhances the reaction rate and yield .

Industrial Production Methods

Industrial production of Methyl 2-([2,2’-bipyridin]-6-yl)acetate follows similar principles but on a larger scale. Continuous reactors and optimized reaction conditions, such as precise control of temperature and catalyst concentration, are employed to maximize yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-([2,2’-bipyridin]-6-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Wirkmechanismus

The mechanism of action of Methyl 2-([2,2’-bipyridin]-6-yl)acetate involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-([2,2’-bipyridin]-6-yl)acetate is unique due to the presence of the ester group, which allows for further functionalization and derivatization. This makes it a versatile compound for various applications in chemistry, biology, and materials science .

Eigenschaften

Molekularformel

C13H12N2O2

Molekulargewicht

228.25 g/mol

IUPAC-Name

methyl 2-(6-pyridin-2-ylpyridin-2-yl)acetate

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)9-10-5-4-7-12(15-10)11-6-2-3-8-14-11/h2-8H,9H2,1H3

InChI-Schlüssel

YMLDSJNVLBSQRF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1=NC(=CC=C1)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.